molecular formula C9H10BrNO3 B11811678 Methyl 6-bromo-3-ethoxypicolinate

Methyl 6-bromo-3-ethoxypicolinate

Cat. No.: B11811678
M. Wt: 260.08 g/mol
InChI Key: YVBWIVXQGRYCKP-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-ethoxypicolinate is a chemical compound with the molecular formula C9H10BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 6th position and an ethoxy group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-ethoxypicolinate typically involves the bromination of 3-ethoxypicolinic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-ethoxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products: The major products formed from these reactions include various substituted picolinates and reduced or oxidized derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

Methyl 6-bromo-3-ethoxypicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-ethoxypicolinate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subject to ongoing research, and detailed mechanisms are yet to be fully elucidated .

Comparison with Similar Compounds

    Methyl 6-bromo-3-methoxypicolinate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 6-bromo-3-ethoxypicolinate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 6-bromo-3-ethoxypicolinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromine and ethoxy groups allows for versatile modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 6-bromo-3-ethoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-6-4-5-7(10)11-8(6)9(12)13-2/h4-5H,3H2,1-2H3

InChI Key

YVBWIVXQGRYCKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)Br)C(=O)OC

Origin of Product

United States

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